Ethynylcyclohexane
Overview
Description
Ethynylcyclohexane, also known as this compound, is an organic compound with the molecular formula C₈H₁₂. It consists of a cyclohexyl group attached to an acetylene group. This compound is known for its unique properties and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylcyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with propargyl bromide, followed by hydrolysis. Another method includes the dehydrohalogenation of 1-bromo-1-cyclohexylethane using a strong base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production of cyclohexylacetylene typically involves the catalytic dehydrogenation of cyclohexane in the presence of a suitable catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylacetic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of cyclohexylacetylene yields cyclohexylethane.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products:
Oxidation: Cyclohexylacetic acid.
Reduction: Cyclohexylethane.
Substitution: Various substituted cyclohexylacetylene derivatives
Scientific Research Applications
Ethynylcyclohexane has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Mechanism of Action
The precise mechanism of action of cyclohexylacetylene is not fully elucidated. it is believed to involve the formation of a cyclic polyene, which interacts with various molecules, including proteins, enzymes, and other organic compounds. This interaction can lead to the inhibition of specific enzymatic activities, such as the NADPH-dependent loss of cytochrome P-450 .
Comparison with Similar Compounds
- Cyclopentylacetylene
- 3,3-Dimethyl-1-butyne
- 3-Methyl-1-butyne
- 3-Phenyl-1-propyne
- Phenylacetylene
- 1-Ethynylcyclohexene
- Cyclopropylacetylene
- Ethynyltrimethylsilane
- 4-tert-Butylphenylacetylene
- 1-Pentyne
Comparison: Ethynylcyclohexane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other alkynes. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and catalysts .
Properties
IUPAC Name |
ethynylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDZYLQUYMOSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239265 | |
Record name | Ethynylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-48-6 | |
Record name | Ethynylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclohexylacetylene behave as a reagent in reactions with transition metal complexes?
A1: Cyclohexylacetylene readily coordinates to transition metal centers, typically through its triple bond. This interaction often leads to the formation of various organometallic complexes with diverse structures and reactivities. For instance, cyclohexylacetylene reacts with the osmium dihydride complex OsH2Cl2(P-i-Pr3)2 to yield hydride-carbyne complexes via a 1,3-hydrogen shift. [] Similarly, it can form hydrido-vinylidene complexes upon reacting with OsHCl(CO)(PiPr3)2. [] These reactions highlight the versatility of cyclohexylacetylene as a building block in organometallic chemistry.
Q2: Can cyclohexylacetylene be polymerized? What are the characteristics of the resulting polymer?
A2: Yes, cyclohexylacetylene can be polymerized using specific catalysts. For example, a zwitterionic rhodium(I) complex, Rh+(2,5-norbornadiene)[η6-C6H5)B-(C6H5)3], effectively polymerizes cyclohexylacetylene under mild conditions. [] The resulting polymer exhibits a stereoregular cis configuration along its main chain and is obtained in high yields. Notably, this polymer displays limited solubility in common organic solvents.
Q3: How does the structure of cyclohexylacetylene influence its reactivity in palladium-catalyzed hydrogenation?
A3: The presence of both a bulky cyclohexyl ring and a reactive triple bond in cyclohexylacetylene significantly impacts its behavior in palladium-catalyzed hydrogenation reactions. The steric bulk of the cyclohexyl group can influence the adsorption of the molecule onto the catalyst surface, potentially impacting reaction rates and selectivity. []
Q4: Can you describe the role of cyclohexylacetylene in the synthesis of osmacyclopentapyrrole compounds?
A4: Cyclohexylacetylene plays a crucial role as a reactant in a multistep synthesis of osmacyclopentapyrrole derivatives. [] Initially, it reacts with a specific osmium complex containing an allenylidene ligand to form an intermediate with both an alkenyl and an allenylidene ligand attached to the osmium center. This intermediate then undergoes a remarkable transformation, incorporating an acetonitrile molecule and ultimately forming the osmacyclopentapyrrole ring system. This example showcases the utility of cyclohexylacetylene in constructing complex organometallic architectures.
Q5: Are there any studies on the spectroscopic properties of cyclohexylacetylene?
A5: Yes, the proton nuclear magnetic resonance (NMR) spectrum of cyclohexylacetylene has been thoroughly studied. [] The chemical shifts observed for the acetylenic proton provide valuable information about the electronic environment and the influence of the cyclohexyl ring. These findings contribute to a deeper understanding of the structure-property relationships in substituted acetylenes.
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